molecular formula C20H22BrNOSSi B8156771 2-Bromo-5-((tert-butyldiphenylsilyloxy)methyl)thiazole

2-Bromo-5-((tert-butyldiphenylsilyloxy)methyl)thiazole

Cat. No.: B8156771
M. Wt: 432.5 g/mol
InChI Key: RRCZMNVZVGQTNC-UHFFFAOYSA-N
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Description

2-Bromo-5-((tert-butyldiphenylsilyloxy)methyl)thiazole is a synthetic organic compound with the molecular formula C20H22BrNOSSi and a molecular weight of 432.45 g/mol . This compound is characterized by the presence of a thiazole ring, which is a five-membered heteroaromatic ring containing both sulfur and nitrogen atoms. The compound also features a bromine atom and a tert-butyldiphenylsilyloxy group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-((tert-butyldiphenylsilyloxy)methyl)thiazole typically involves the reaction of a thiazole derivative with a brominating agent in the presence of a tert-butyldiphenylsilyloxy group. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would depend on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-((tert-butyldiphenylsilyloxy)methyl)thiazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, and other nucleophilic species.

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield thiazole derivatives with amine groups, while oxidation reactions can produce sulfoxides or sulfones .

Scientific Research Applications

2-Bromo-5-((tert-butyldiphenylsilyloxy)methyl)thiazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antitumor properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-5-((tert-butyldiphenylsilyloxy)methyl)thiazole involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The bromine atom and tert-butyldiphenylsilyloxy group can also influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-methylthiazole: Lacks the tert-butyldiphenylsilyloxy group, resulting in different chemical properties and reactivity.

    5-(tert-Butyldiphenylsilyloxy)methylthiazole: Lacks the bromine atom, affecting its ability to undergo substitution reactions.

Uniqueness

2-Bromo-5-((tert-butyldiphenylsilyloxy)methyl)thiazole is unique due to the presence of both the bromine atom and the tert-butyldiphenylsilyloxy group.

Properties

IUPAC Name

(2-bromo-1,3-thiazol-5-yl)methoxy-tert-butyl-diphenylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrNOSSi/c1-20(2,3)25(17-10-6-4-7-11-17,18-12-8-5-9-13-18)23-15-16-14-22-19(21)24-16/h4-14H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRCZMNVZVGQTNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3=CN=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrNOSSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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